
4-Methyl-N-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 4-methylbenzoic acid and trimethylsilylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts can be scaled up to meet industrial demands, providing a green and sustainable approach to benzamide synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Methyl-N-(trimethylsilyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Benzamide derivatives are known for their therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(Trimethylsilyl)benzamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(trimethylsilyl)benzamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
61511-51-1 |
|---|---|
Molecular Formula |
C11H17NOSi |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-methyl-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NOSi/c1-9-5-7-10(8-6-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
QDZZXHOGBBVBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


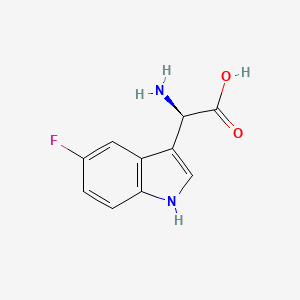


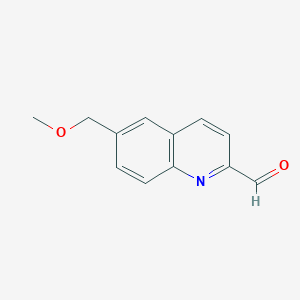

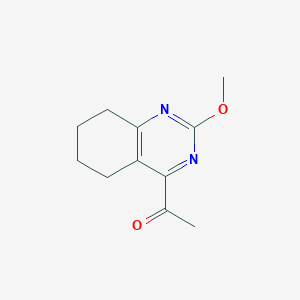
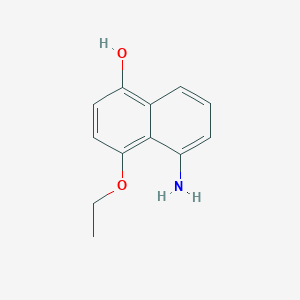
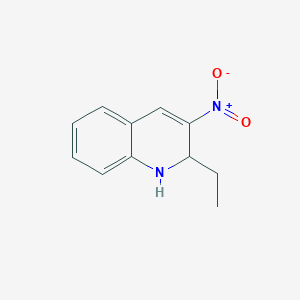
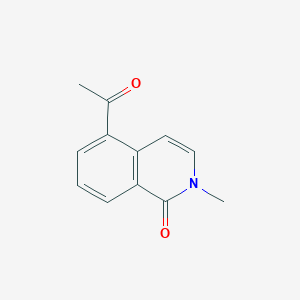

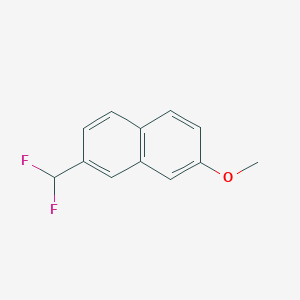

![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

